3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, which allows for the efficient and high-throughput synthesis of peptide derivatives .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc protecting group.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptide-based drugs.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Pharmaceutical Research: It is utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed to yield the free amino group, allowing further modifications or biological studies .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid
- (S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(allyloxy)-4-oxobutanoic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dimethylbutanoic acid
Uniqueness
What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid apart from similar compounds is its unique cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and peptidomimetics, which are valuable in drug discovery and development .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(2)18(20(24)25)11-19(22)23-21(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,11-12H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
XJBNGJBKCDCYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Origin of Product |
United States |
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